2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2/c1-20(2)34(24-8-4-3-5-9-24)28(36)19-33-26-11-7-6-10-25(26)31-29(33)22-16-27(35)32(18-22)17-21-12-14-23(30)15-13-21/h3-15,20,22H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSQFTUXNKHTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and altering cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Findings from Comparative Analysis:
Structural Diversity in Core Motifs: The target compound’s benzodiazol-pyrrolidinone hybrid distinguishes it from pyrazole (), pyrazolopyrimidinone (), and thiazolidinone () cores. These differences influence solubility, metabolic stability, and target selectivity.
Impact of Fluorine Substituents :
- The 4-fluorophenylmethyl group in the target compound may enhance binding affinity through hydrophobic and dipole interactions, a feature shared with and but absent in chlorophenyl analogs () .
Analytical Differentiation: NMR: The benzodiazol core produces distinct aromatic multiplet patterns (δ 7.5–8.5 ppm), while pyrrolidinone carbonyls (~170 ppm) differ from pyrimidinone (~165 ppm) or thiazolidinone (~175 ppm) signals . MS/MS Fragmentation: The target’s larger molecular weight and benzodiazol-pyrrolidinone linkage would yield unique fragmentation pathways compared to smaller pyrazole or thiazolidinone derivatives, as inferred from molecular networking principles () .
Biological Activity
The compound 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising multiple functional groups, including a pyrrolidine ring and a benzodiazole moiety, which are known to influence its biological interactions. The presence of the 4-fluorophenyl group is particularly significant as it may enhance the compound's binding affinity to specific biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C23H24FN3O3 |
| Molecular Weight | 405.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other derivatives of benzodiazoles and pyrrolidines. This inhibition can lead to alterations in metabolic pathways.
- Receptor Modulation : It is likely that the compound interacts with various receptors in the central nervous system, potentially influencing neurotransmitter activity.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, indicating potential applications in treating infections.
In Vitro Studies
Research has indicated that compounds with structural similarities to this benzodiazole derivative exhibit significant biological activities:
- Antibacterial Activity : Compounds in this class have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Case Studies
Several case studies highlight the biological potential of compounds similar to this compound:
- Synthesis and Evaluation : A series of synthesized 5-{1-[4-chlorophenyl)sulfonyl]piperidin derivatives were evaluated for their biological activity, showing promising results against various bacterial strains and as enzyme inhibitors .
- Anticonvulsant Screening : A study involving new oxadiazole derivatives demonstrated significant anticonvulsant activity in PTZ and MES models, suggesting similar mechanisms may be applicable to the compound .
Q & A
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
To resolve the crystal structure, employ X-ray diffraction followed by refinement using the SHELX system (e.g., SHELXL for small-molecule refinement). SHELXL is robust for handling high-resolution data and twinned crystals, even for complex heterocyclic systems. Challenges like poor electron density in the pyrrolidin-5-one or benzodiazolyl regions can be addressed by iterative refinement cycles and constraints for disordered groups. Validate the final model using R-factor metrics and residual density maps .
Q. What safety protocols should be prioritized during laboratory handling of this compound?
Refer to standardized safety guidelines for acetamide derivatives:
- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.
- Skin contact : Wash immediately with soap/water; remove contaminated clothing.
- Synthesis : Avoid open flames due to potential release of toxic gases (e.g., NOx from nitro intermediates). Always consult safety data sheets (SDS) for structurally similar compounds (e.g., phenoxyacetamides) for hazard benchmarking .
Q. What synthetic routes are feasible for introducing the 4-fluorophenylmethyl-pyrrolidinone moiety?
A two-step approach is recommended:
- Step 1 : Couple 4-fluorobenzylamine with a γ-keto ester via reductive amination (NaBH3CN, MeOH, 0°C to RT).
- Step 2 : Cyclize the intermediate under acidic conditions (HCl/EtOH, reflux) to form the pyrrolidin-5-one core. Monitor reaction progress via TLC (CH2Cl2:MeOH 9:1) and optimize yields using Design of Experiments (DoE) to vary temperature, solvent, and catalyst .
Advanced Research Questions
Q. How can statistical modeling improve the synthesis yield of this compound in flow-chemistry systems?
Apply Response Surface Methodology (RSM) to optimize continuous-flow synthesis. Key variables include:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Residence time | 2–10 min | 6 min |
| Temperature | 80–120°C | 100°C |
| Catalyst loading | 1–5 mol% | 3 mol% |
Use a central composite design to model interactions and identify maxima. Validate predictions with three replicate runs (RSD <5%) .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be reconciled for this compound?
Discrepancies often arise from metabolic instability or poor solubility. Conduct:
- Metabolic profiling : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation of the benzodiazolyl group).
- Solubility enhancement : Test co-crystallization with sulfonic acids (e.g., 2-naphthalenesulfonic acid) or PEG-based formulations. Cross-validate results using molecular dynamics simulations to predict binding affinity changes .
Q. What strategies resolve ambiguities in NMR assignments for the propan-2-yl acetamide group?
Use advanced 2D NMR techniques:
- HSQC : Correlate NH protons (δ 8.2–8.5 ppm) with adjacent carbons.
- NOESY : Identify spatial proximity between the isopropyl group and benzodiazolyl protons. For overlapping signals, employ variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange and split resonances .
Q. How can computational methods predict the compound’s polymorphic forms?
Use density functional theory (DFT) to compare lattice energies of potential polymorphs. Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O hydrogen bonds). Validate predictions via powder XRD and DSC. For example:
| Polymorph | ΔG (kcal/mol) | Dominant Interaction |
|---|---|---|
| Form I | −25.7 | C–H···O (2.8 Å) |
| Form II | −23.9 | π-π stacking |
Prioritize Form I for stability studies .
Methodological Notes
- Structural Refinement : SHELX workflows are critical for resolving disorder in the 4-fluorophenylmethyl group .
- Synthetic Optimization : Flow-chemistry systems reduce side reactions (e.g., epimerization) compared to batch processes .
- Data Contradictions : Always cross-validate in vitro findings with pharmacokinetic profiling to account for metabolic factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
